molecular formula C17H16F3NO3 B266961 N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

Numéro de catalogue B266961
Poids moléculaire: 339.31 g/mol
Clé InChI: VPPQLULYXASQRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, commonly known as TAK-659, is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

TAK-659 selectively inhibits N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, which is a key mediator of B-cell receptor signaling. By blocking N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, TAK-659 disrupts the activation and proliferation of B-cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit proliferation and migration of cancer cells, and suppress tumor growth. TAK-659 has also been shown to modulate the immune microenvironment, leading to enhanced antitumor activity and improved efficacy of other therapies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of TAK-659 is its high selectivity for N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good oral bioavailability and pharmacokinetics, making it a promising candidate for clinical development. However, TAK-659 has some limitations in laboratory experiments, including its limited solubility in water and the need for specialized equipment and expertise for its synthesis and characterization.

Orientations Futures

There are several potential future directions for the development of TAK-659 and other N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors. These include:
1. Combination therapies: TAK-659 has shown promising results in combination with other therapies, such as immune checkpoint inhibitors and chemotherapy. Further studies are needed to optimize combination regimens and identify synergistic effects.
2. Biomarker identification: Biomarkers that predict response to N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors could help identify patients who are most likely to benefit from these therapies. Further research is needed to identify and validate such biomarkers.
3. New indications: N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors have shown activity in various B-cell malignancies, but their potential in other cancers and autoimmune diseases is still being explored.
4. Improved formulations: The limited solubility of TAK-659 and other N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors could be addressed through the development of improved formulations, such as prodrugs or nanoparticles.
In conclusion, TAK-659 is a promising N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitor that has shown potent antitumor activity in preclinical studies. Further research is needed to optimize its clinical development and identify its potential in other indications.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the preparation of intermediates and their subsequent coupling reactions. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies.

Propriétés

Nom du produit

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

Formule moléculaire

C17H16F3NO3

Poids moléculaire

339.31 g/mol

Nom IUPAC

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H16F3NO3/c1-23-9-10-24-15-7-5-14(6-8-15)21-16(22)12-3-2-4-13(11-12)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)

Clé InChI

VPPQLULYXASQRZ-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

SMILES canonique

COCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.